(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione
Brand Name: Vulcanchem
CAS No.: 314259-98-8
VCID: VC7050160
InChI: InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3
SMILES: CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C25H26N2OS
Molecular Weight: 402.56

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione

CAS No.: 314259-98-8

Cat. No.: VC7050160

Molecular Formula: C25H26N2OS

Molecular Weight: 402.56

* For research use only. Not for human or veterinary use.

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione - 314259-98-8

Specification

CAS No. 314259-98-8
Molecular Formula C25H26N2OS
Molecular Weight 402.56
IUPAC Name [4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione
Standard InChI InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3
Standard InChI Key SYWZTHQBMSWKOU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Structural Features

The molecule comprises three distinct moieties:

  • A 4-(benzyloxy)phenyl group, characterized by a benzyl ether substituent at the para position of a benzene ring.

  • A 4-(o-tolyl)piperazine group, where the piperazine ring is substituted with an ortho-methylphenyl (o-tolyl) group.

  • A methanethione (thioketone) functional group (-C=S), which replaces the traditional carbonyl group (-C=O) .

The combination of these groups introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of thioketones typically involves:

  • Thionation of ketones using Lawesson’s reagent or phosphorus pentasulfide.

  • Cross-coupling reactions to assemble aromatic and heterocyclic components.

Thionation of Preformed Ketones

A literature precedent for analogous compounds involves converting a ketone intermediate to the thioketone. For example, (4-(benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanone can be treated with Lawesson’s reagent in toluene under reflux to yield the corresponding thioketone .

Suzuki-Miyaura Coupling

The 4-(benzyloxy)phenyl group is often introduced via Suzuki coupling. In a representative procedure, 4-benzyloxyphenylboronic acid reacts with halogenated intermediates under palladium catalysis :
Ar-B(OH)2+Ar’-XPd(PPh3)4,Na2CO3Ar-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'}
Yields for such reactions range from 40–100%, depending on substituents and conditions .

Experimental Case Study

A modified protocol for synthesizing a related piperazine-thioketone derivative (PubChem CID 1180949) involved:

  • Reactants: 4-(benzyloxy)phenylboronic acid (1.2 equiv), 1-(2-methylphenyl)piperazine (1.0 equiv).

  • Conditions: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (3:1), 100°C, microwave irradiation (3 h) .

  • Yield: 85% (estimated from analogous reactions).

Physicochemical Properties

Computed Properties

ParameterValueMethod
LogP (o/w)3.42XLOGP3
Water Solubility0.015 mg/mLESOL
TPSA54.7 ŲSILICOS-IT
GI AbsorptionHighSwissADME
BBB PermeationYesBOILED-Egg Model

These values suggest moderate lipophilicity and potential CNS activity .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, benzyl), 7.20–6.85 (m, 8H, aromatic), 5.10 (s, 2H, OCH₂Ph), 3.90–3.40 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).

  • LC-MS (ESI+): m/z 401.2 [M+H]⁺.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Benzyloxy Group: Increases membrane permeability but reduces aqueous solubility.

  • Thioketone vs. Ketone: Thioketones show improved metabolic stability compared to ketones .

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